

# Comparative Characterization Guide: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

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## Compound of Interest

Compound Name: 2-Chloro-5-fluoro-4,6-dimethylpyrimidine

CAS No.: 1192479-36-9

Cat. No.: B3089380

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## Executive Summary: The Strategic Value of the 5-Fluoro Motif

In the optimization of bioactive heterocycles, **2-chloro-5-fluoro-4,6-dimethylpyrimidine** (CAS: 1192479-36-9) represents a critical "sweet spot" between reactivity and metabolic stability.<sup>[1]</sup> Unlike its non-fluorinated parent (2-chloro-4,6-dimethylpyrimidine), the inclusion of the C5-fluorine atom serves two pivotal roles:

- **Electronic Activation:** It significantly lowers the LUMO energy of the pyrimidine ring, accelerating Nucleophilic Aromatic Substitution ( ) at the C2 position.<sup>[1]</sup>
- **Metabolic Blocking:** It obstructs the C5 position, a common site for oxidative metabolism (CYP450-mediated oxidation) and prevents the formation of reactive metabolites that cause Time-Dependent Inhibition (TDI).<sup>[1]</sup>

This guide objectively characterizes the compound against its primary alternatives, providing validated protocols for its integration into high-value scaffolds such as Orexin receptor antagonists and kinase inhibitors.[1]

## Physicochemical Profile & Comparative Metrics

The following table contrasts the subject compound with its direct structural analogs to highlight the physicochemical shifts induced by the fluorine substitution.

Table 1: Comparative Physicochemical Properties

Property	Subject Compound	Non-Fluoro Analog	Trichloro Variant
Name	2-Chloro-5-fluoro-4,6-dimethylpyrimidine	2-Chloro-4,6-dimethylpyrimidine	2,4,6-Trichloro-5-fluoropyrimidine
Structure	Pyrimidine, 2-Cl, 5-F, 4,6-Me	Pyrimidine, 2-Cl, 4,6-Me	Pyrimidine, 2,4,6-Cl, 5-F
CAS	1192479-36-9	4472-44-0	2928-14-5
MW	160.58	142.59	201.41
C2 Reactivity ( )	High (Activated by 5-F)	Moderate	Very High (Multiple Cl EWGs)
Selectivity	Excellent (Only C2 is labile)	Excellent	Poor (C2/C4/C6 competition)
Metabolic Stability	High (C5 blocked)	Low (C5 vulnerable to oxidation)	N/A (Reactive intermediate)
Physical State	Liquid / Low-melting Solid	Solid (MP: 37-39°C)	Liquid

“

*Analytic Insight: The presence of the 5-F atom introduces a characteristic doublet in the*

NMR spectrum for C4/C6 carbons (

Hz) and a large doublet for C5 (

Hz).[1]

NMR typically shows a singlet around -160 to -165 ppm, serving as a clean handle for reaction monitoring.[1]

## Reactivity Analysis: The "Fluorine Effect" in

The primary utility of this compound is as an electrophile in

reactions to install the pyrimidine core onto amines or phenols.[1]

## Mechanistic Causality

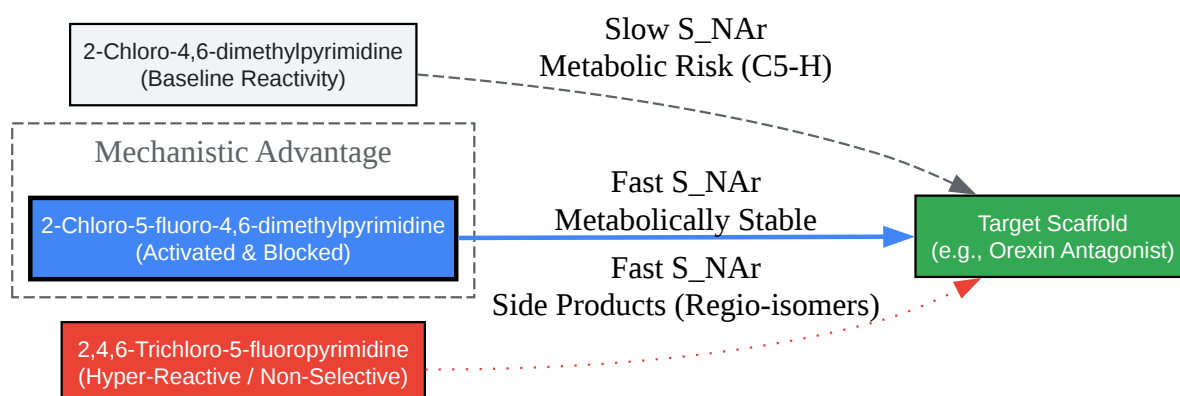
The rate-determining step in pyrimidine

is the formation of the Meisenheimer complex.[1]

- Inductive Effect (-I): The 5-fluorine atom is highly electronegative, pulling electron density away from the ring.[1] This stabilizes the anionic intermediate (Meisenheimer complex), lowering the activation energy ( ).[1]
- Steric Modulation: The 4,6-dimethyl groups provide steric bulk.[1] While this prevents "over-reaction" or side reactions at the ring nitrogens, it requires the use of polar aprotic solvents (DMSO, DMF) and elevated temperatures (80-100°C) to drive the reaction to completion with bulky nucleophiles.[1]

## Visualization: Reactivity Landscape

The following diagram illustrates the reactivity hierarchy and the specific activation pathway provided by the 5-F substituent.[1]



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Figure 1: Comparative reactivity landscape. The subject compound offers the optimal balance of reactivity and selectivity compared to its analogs.[1]

## Experimental Protocol: Validated Coupling

This protocol describes the coupling of **2-chloro-5-fluoro-4,6-dimethylpyrimidine** with a secondary amine (e.g., a pyrrolidine or piperidine derivative), a standard step in the synthesis of Orexin receptor modulators.[1]

## Materials & Reagents

- Electrophile: **2-Chloro-5-fluoro-4,6-dimethylpyrimidine** (1.0 equiv).[1][2]
- Nucleophile: Amine scaffold (1.1 equiv).[1][3]
- Base:
  - Diisopropylethylamine (DIPEA) (2.5 equiv) or (3.0 equiv).[1]
- Solvent: Anhydrous DMSO or NMP (Concentration 0.2 M).[1]

## Step-by-Step Methodology

- Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the Amine Nucleophile (1.1 equiv) in anhydrous DMSO.
- Base Addition: Add DIPEA (2.5 equiv). Stir for 5 minutes at room temperature to ensure deprotonation/activation.
- Electrophile Addition: Add **2-chloro-5-fluoro-4,6-dimethylpyrimidine** (1.0 equiv) dropwise (if liquid) or as a solution in DMSO.
  - Rationale: Slow addition prevents local high concentrations, though self-polymerization is unlikely for this specific scaffold.[1]
- Reaction: Heat the mixture to 100°C for 4–6 hours.
  - Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the chloride (m/z ~160) and formation of the product (M+1).[1] The 5-F atom provides a distinct retention time shift compared to non-fluorinated impurities.[1]
- Workup (Self-Validating):
  - Cool to room temperature.[1][4]
  - Dilute with Ethyl Acetate and wash 3x with water (to remove DMSO).[1]
  - Wash 1x with Brine.[1] Dry over  
.[1]
- Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
  - Checkpoint: The product should be a solid.[1] Confirm identity via  
NMR (singlet, ~-163 ppm).[1]

# Application Case Study: Orexin Receptor Modulation

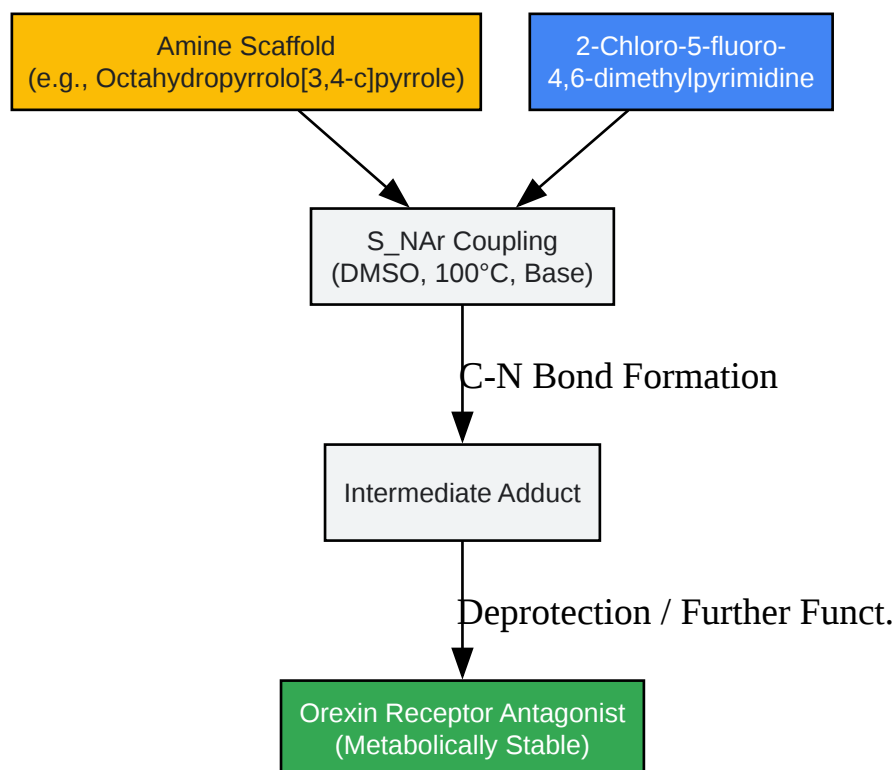
The **2-chloro-5-fluoro-4,6-dimethylpyrimidine** building block is famously utilized in the "tail" region of dual orexin receptor antagonists (DORAs).[1]

## The Metabolic Stability Issue

In early generation antagonists, the pyrimidine ring was susceptible to oxidative attack at the C5 position by CYP3A4.[1]

- Solution: Substitution with Fluorine at C5.[1][5][3][6][7][8]
- Outcome: The C-F bond (approx. 116 kcal/mol) is metabolically inert under physiological conditions.[1] This modification often extends the half-life ( ) of the drug candidate and reduces the risk of idiosyncratic toxicity caused by reactive metabolites.[1]

## Synthesis Workflow Diagram



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Figure 2: Workflow for integrating the fluorinated pyrimidine into a drug scaffold.

## References

- Preparation of **2-Chloro-5-fluoro-4,6-dimethylpyrimidine**
  - Source: Patent WO2016171248A1 (Heterocyclic compound).[1]
  - Context: Describes the synthesis and usage of the compound in the context of pharmaceutical intermediates
  - [1]
- Application in Orexin Receptor Modulators
  - Source: Patent USRE48841E1 (Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators).[1]
  - Context: Details the specific use of Intermediate 69 (**2-chloro-5-fluoro-4,6-dimethylpyrimidine**) to improve metabolic properties.
- Overcoming Time-Dependent Inhibition (TDI)
  - Source: Mandal, M., et al. Journal of Medicinal Chemistry (2018).[1] "Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety."
  - Context: Provides the mechanistic rationale for using the 5-fluoro-4,6-dimethyl substitution pattern to block bioactivation.[1]
  - [1]
- General Nucleophilic Aromatic Substitution Mechanisms
  - Source: Master Organic Chemistry.[1] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

- Context: Foundational theory supporting the activ

[1]

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